molecular formula C6H7N7 B3352268 2-(7H-purin-6-yl)guanidine CAS No. 446839-81-2

2-(7H-purin-6-yl)guanidine

Cat. No.: B3352268
CAS No.: 446839-81-2
M. Wt: 177.17 g/mol
InChI Key: WDNNRYVUSSAUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7H-Purin-6-yl)guanidine (CAS 446839-81-2) is a heterocyclic organic compound with the molecular formula C6H7N7 and a molecular weight of 177.17 g/mol . It features a purine core, a fundamental structure in biology, fused to a guanidine group. Purines are key molecular building blocks of DNA and RNA and are widely used as intermediates in the design and synthesis of heterocyclic compounds with potential biological, medicinal, and pharmacological activity . The integration of the guanidine moiety, known for its strong basicity and ability to form multiple hydrogen bonds, makes this compound a valuable scaffold in medicinal chemistry and drug discovery. Guanidine-functionalized molecules are explored for their ability to interact with biological targets; for instance, research into guanidine-modified heterocycles has shown promise in developing inhibitors for enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases . Furthermore, incorporating guanidine groups into nucleobase analogs can enhance binding affinity and sequence specificity for nucleic acid duplexes, a technique useful in molecular recognition and probe development . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7H-purin-6-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNNRYVUSSAUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Electronic Structure Elucidation and Theoretical Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods have been instrumental in piecing together the structural puzzle of 2-(7H-purin-6-yl)guanidine, providing data on its atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound, confirming the connectivity of its atoms and the regioselectivity of its synthesis.

¹H NMR: Proton NMR spectra provide critical information about the chemical environment of hydrogen atoms in the molecule. For a related compound, 1-(quinolin-3-yl)guanidine hydrochloride, characteristic signals were observed that helped in its structural confirmation. While specific data for this compound is not detailed, analogous compounds show distinct aromatic and amine proton signals that are key to identifying the purine (B94841) and guanidine (B92328) moieties.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. In a study of 1-(quinolin-3-yl)guanidine hydrochloride, the carbon signals were assigned to their respective positions in the molecule, which was crucial for its characterization. For this compound, distinct signals would be expected for the purine ring carbons and the guanidinium (B1211019) carbon, with their chemical shifts being indicative of their electronic environment.

¹⁵N NMR: Nitrogen-15 NMR, although less common, offers direct information about the nitrogen atoms, which are abundant in the purine and guanidine groups. This technique can be particularly useful in determining the protonation state and tautomeric form of the molecule in solution.

NMR Data for a Representative Guanidine Derivative (1-(quinolin-3-yl)guanidine hydrochloride)
Nucleus Chemical Shift (δ) ppm
¹H9.13 (s, 1H), 8.24 (s, 1H), 8.12 (d, J = 8.2 Hz, 1H), 7.93 (d, J = 8.4 Hz, 4H), 7.78 (t, J = 7.5 Hz, 1H), 7.67 (t, J = 7.4 Hz, 1H), 5.43 (s, 1H)
¹³C157.7, 150.0, 140.3, 132.8, 131.3, 131.0, 129.3, 128.1, 122.6

This table presents NMR data for a similar guanidine-containing compound to illustrate the type of data obtained from these analyses.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. For guanidine derivatives, characteristic absorption bands are expected for N-H stretching, C=N stretching, and N-H bending vibrations. These bands provide direct evidence for the presence of the guanidine group. The purine ring would also exhibit characteristic C-N and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum. It is a powerful tool for studying the vibrational modes of the purine ring system.

Typical IR Absorption Frequencies for Functional Groups in Guanidine Derivatives
Functional Group Frequency Range (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C=N Stretch (guanidine)1630-1680
N-H Bend (amine)1550-1650
C=C Stretch (aromatic)1400-1600

This table provides expected ranges for the key functional groups, as specific data for the target compound is not available.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing chromophores, which are the parts of a molecule that absorb light. The purine ring system in this compound is a significant chromophore. The UV-Vis spectrum would be expected to show strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic purine ring. The position and intensity of these bands can be influenced by the substitution of the guanidine group and the solvent environment.

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. While this compound itself is not chiral, CD spectroscopy can be a powerful tool for studying its interactions with chiral biomolecules such as DNA or proteins. Such studies can provide valuable information on the binding modes and conformational changes that occur upon interaction.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the purine and guanidine moieties, with specific bond cleavages leading to fragment ions that can be used to piece together the molecular structure.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for elucidating the intricate structural and electronic properties of "this compound". These studies offer a molecular-level understanding that is crucial for rationalizing its chemical behavior and potential biological activity.

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and reactivity of "this compound". These methods, rooted in solving the Schrödinger equation, can predict a wide array of molecular properties. nih.gov For instance, Density Functional Theory (DFT) is a commonly employed QM method that can be used to calculate the molecule's electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. Furthermore, QM calculations can elucidate the distribution of atomic charges within the molecule, identifying potential sites for electrophilic and nucleophilic attack. nih.gov For related compounds like N,N'-diphenylguanidine, ab initio Hartree-Fock and DFT calculations have been used to determine the most stable tautomeric forms and to assign infrared absorption frequencies. researchgate.net These computational approaches provide a foundational understanding of the molecule's intrinsic chemical nature.

Table 1: Representative Quantum Mechanical Descriptors and Their Significance

Descriptor Significance
HOMO Energy Indicates the ability to donate an electron; higher energy suggests greater electron-donating capacity.
LUMO Energy Indicates the ability to accept an electron; lower energy suggests greater electron-accepting capacity.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule.
Mulliken Atomic Charges Provides insight into the distribution of electron density and identifies potential reactive sites.

Tautomerism, the interconversion of structural isomers, is a critical consideration for "this compound" due to the presence of both purine and guanidine functionalities. The purine ring system can exhibit various tautomeric forms, with proton migration possible between the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings. Similarly, the guanidine group can exist in different tautomeric states. nih.gov

The relative stability of these tautomers can significantly influence the molecule's chemical properties, including its hydrogen bonding capabilities and its ability to interact with biological targets. Computational methods, particularly QM calculations, are powerful tools for predicting the relative energies of different tautomers and thus determining the most stable forms in various environments (e.g., gas phase or solution). researchgate.net For example, studies on related guanidine-containing heterocyclic systems have utilized 15N NMR spectroscopy in conjunction with computational analysis to identify the predominant tautomeric forms in solution. rsc.orgresearchgate.net Understanding the tautomeric preferences of "this compound" is essential for accurately modeling its interactions and reactivity.

The pKa values of a molecule are crucial determinants of its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interactions with biological macromolecules. "this compound" possesses multiple ionizable groups, including the guanidine moiety and the nitrogen atoms of the purine ring.

Computational methods can be employed to predict the pKa values of these functional groups. These predictions are often based on thermodynamic cycles and quantum mechanical calculations of the energies of the protonated and deprotonated species. Experimental validation of these predictions is essential. Capillary zone electrophoresis (CZE) is a powerful analytical technique that has been successfully used to determine the pKa values of amino- and guanidinopurine nucleotide analogs. nih.gov In a study of such analogs, the pKa of the protonated guanidinyl group was found to be in the range of 7.75–10.32, while the pKa of the protonated nitrogen at position 1 of the purine ring was in the range of 4.13–4.89. nih.gov

Table 2: Experimentally Determined pKa Values for Related Guanidinopurine Analogs nih.gov

Functional Group pKa Range
Protonated Guanidinyl Group 7.75 - 10.32
Protonated Purine N1 4.13 - 4.89

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For "this compound", rotation around the bond connecting the guanidine group to the purine ring will lead to various conformers with different energies.

Computational methods can be used to explore the conformational space of the molecule and to construct a potential energy landscape. This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom, allowing for the identification of low-energy, stable conformations. Techniques such as systematic or stochastic conformational searches followed by energy minimization using molecular mechanics or quantum mechanics can be employed. The study of N2-phenylguanine derivatives has highlighted the importance of conformational analysis in understanding their biological activity. researchgate.net Identifying the preferred conformations of "this compound" is a critical step in understanding how it might interact with biological targets.

While conformational analysis provides a static picture of the low-energy states of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve. plos.org

For "this compound", MD simulations can be used to study its conformational flexibility, the dynamics of its interactions with solvent molecules, and its behavior when bound to a biological target. mdpi.com These simulations can reveal important information about the stability of different conformations and the transitions between them. MD simulations are also crucial for understanding the thermodynamics and kinetics of ligand-protein binding. nih.govyoutube.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. nih.gov

For "this compound", docking studies can be performed to predict its binding affinity and interaction patterns with various potential biological targets. The process involves generating a set of possible conformations of the ligand and then scoring how well each conformation fits into the binding site of the receptor. The scoring functions typically account for factors such as shape complementarity and intermolecular interactions like hydrogen bonds and van der Waals forces. The results of docking studies can provide valuable hypotheses about the mechanism of action of "this compound" and can guide the design of new analogs with improved activity. nih.gov

Biochemical Interactions and Mechanistic Studies Excluding Clinical Outcomes

Interactions with Nucleic Acid Structures

The interaction of small molecules with nucleic acids is a cornerstone of drug discovery, influencing processes from gene expression to replication. Guanidine (B92328) and purine (B94841) moieties are common pharmacophores known to interact with DNA and RNA. However, specific studies detailing these interactions for 2-(7H-purin-6-yl)guanidine are not presently available.

DNA Binding and Recognition Mechanisms (e.g., minor groove binding, intercalation)

Small molecules can bind to DNA through several mechanisms, including intercalation between base pairs or binding within the minor or major grooves. Guanidine-containing compounds, which are typically cationic at physiological pH, are often studied as DNA minor groove binders. nih.gov This binding is facilitated by the molecule's shape and its ability to form hydrogen bonds and electrostatic interactions with the DNA structure. nih.gov The planar, aromatic nature of many of these molecules allows them to fit within the curvature of the groove. nih.gov Molecular docking studies on various guanidine derivatives have shown preferential binding within the DNA minor groove, suggesting this as a potential mechanism of action for this class of compounds. nih.gov However, no specific experimental studies, such as spectroscopic titrations, viscosity measurements, or X-ray crystallography, have been published to confirm or characterize the mode of DNA binding for this compound.

RNA Recognition and Modulation of Riboswitch Functionality

Riboswitches are regulatory segments of messenger RNA that bind to specific ligands, causing a conformational change that modulates gene expression. nih.govnih.gov Several classes of riboswitches that recognize purines and their derivatives have been identified. nih.gov Furthermore, guanidine-sensing riboswitches have been discovered, which control gene expression in response to guanidinium (B1211019) cations. nih.govelifesciences.org These RNA elements typically fold into complex three-dimensional structures to create a specific binding pocket for their target molecule. nih.gov While the structure of this compound contains both a purine and a guanidine group, there is no published research demonstrating its recognition by or modulation of any known riboswitch.

Influence on G-Quadruplex (G4) DNA and RNA Formation and Stability

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govnih.gov These structures are involved in key cellular processes, and molecules that can bind to and stabilize G4s are considered potential therapeutic agents. nih.govmdpi.com The binding often involves π-π stacking interactions between the ligand's aromatic rings and the G-tetrads, along with electrostatic interactions. mdpi.com Studies on certain guanidino-aryl compounds have shown that they bind to G4 structures, though with negligible thermal stabilization. mdpi.com Despite the potential for the purine and guanidine components of this compound to interact with G4 structures, no specific studies have been conducted to evaluate its influence on G4 formation or stability.

Interference with Nucleic Acid Synthesis and Processing Pathways

Due to their structural similarity to natural nucleobases, many purine analogs can interfere with nucleic acid synthesis and processing. They can act by inhibiting enzymes essential for DNA and RNA synthesis or by being incorporated into nucleic acid chains, leading to chain termination or dysfunction. While compounds with a 7H-purine core have been investigated as potential inhibitors of enzymes involved in mycobacterial cell wall biosynthesis nih.gov, there is no direct evidence or published research indicating that this compound interferes with nucleic acid synthesis or processing pathways in any organism.

Enzyme Inhibition and Allosteric Modulation

The purine scaffold is a key component of many enzyme inhibitors, targeting a wide range of metabolic pathways. The potential for this compound to act as an enzyme inhibitor is plausible, but specific data is lacking.

Purine Metabolism Enzymes

The intricate network of enzymes in the purine metabolism pathway presents numerous targets for therapeutic intervention. nih.gov However, a review of the scientific literature reveals no specific studies on the inhibitory or modulatory effects of this compound on the following key enzymes:

Nucleoside Hydrolases: No data available.

Adenosine (B11128) Deaminase (ADA): ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine (B7792050). medchemexpress.com Inhibitors of ADA are used in chemotherapy. medchemexpress.comdrugbank.com While various purine analogs and other compounds are known to inhibit ADA nih.govnih.gov, the effect of this compound on this enzyme has not been reported.

Xanthine (B1682287) Oxidase (XO): XO is a crucial enzyme in purine catabolism that converts hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmedchemexpress.com Its inhibitors, such as the purine analog allopurinol, are used to treat hyperuricemia and gout. wikipedia.orgnih.gov There are no studies available that assess the activity of this compound as a xanthine oxidase inhibitor.

PRPP Amidotransferase: This enzyme catalyzes the first committed step in de novo purine synthesis and is subject to feedback inhibition by purine nucleotides. nih.gov No information exists regarding its interaction with this compound.

Adenosylsuccinate Synthase: No data available.

Deoxycytidine Kinase (dCK): dCK is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides and activating several nucleoside analog prodrugs. nih.gov While it acts on purine nucleosides like deoxyadenosine and deoxyguanosine, its potential inhibition by this compound has not been investigated. nih.govnih.gov

Mitochondrial Deoxyguanosine Kinase: No data available.

Protein Kinase Inhibitory Activities

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them prominent drug targets. While the purine core is a well-established pharmacophore for kinase inhibition, specific inhibitory activity for this compound against protein kinases is not extensively documented in publicly available research. However, the broader class of guanidine-containing molecules has been explored for kinase inhibitory potential.

For instance, studies on structurally related compounds, such as arylpyridin-2-yl guanidine derivatives, have identified them as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). In one such study, the hit compound, 6-phenylpyridin-2-yl guanidine, exhibited an IC50 value of approximately 18 µM against MSK1 nih.gov. Further structure-activity relationship (SAR) studies on this scaffold led to the development of more potent inhibitors nih.gov.

Similarly, pyridin-2-yl urea (B33335) derivatives have been investigated as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), with some compounds demonstrating nanomolar inhibitory activity mdpi.com. While these examples showcase the potential of the guanidine moiety in kinase inhibition, direct evidence of this compound's activity in this area remains to be established through dedicated screening and enzymatic assays.

Table 1: Protein Kinase Inhibitory Activity of a Structurally Related Guanidine Compound

CompoundTarget KinaseIC50 (µM)
6-phenylpyridin-2-yl guanidineMSK1~18

Mechanisms of Enzyme Inhibition

The mechanism by which a compound inhibits an enzyme is critical to understanding its biological effects. For the guanidinium group, its ability to form strong hydrogen bonds and electrostatic interactions often plays a key role in its binding to enzyme active sites. Research on guanidine hydrochloride has shown that it can act as a mixed-type noncompetitive nonlinear inhibitor of recombinant human protein disulfide isomerase (rhPDI) nih.govresearchgate.net. This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

However, the specific mechanism of enzyme inhibition for this compound has not been elucidated in the available literature. Determining whether it acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor for any given enzyme would require detailed kinetic studies.

Structure-Based Rational Design of Enzyme Modulators

Structure-based drug design utilizes the three-dimensional structure of a target protein to design and optimize inhibitors. This approach has been successfully applied to various guanidine-containing compounds. For example, the design of novel MSK1 inhibitors was initiated from a screening hit, 6-phenylpyridin-2-yl guanidine, and subsequent derivatization and SAR studies were guided by the goal of improving potency and selectivity nih.gov. Such studies often involve computational modeling and X-ray crystallography to understand the binding mode of the inhibitors and to guide the design of new analogs with improved properties.

While there are no specific reports on the structure-based rational design of enzyme modulators based on the this compound scaffold, its purine core and guanidine group provide clear anchor points for potential interactions with an enzyme's active site, making it a candidate for such design strategies in the future.

Receptor Binding and Ligand-Receptor Dynamics

Adenosine Receptor Subtype Interactions (A1, A2A, A2B, A3)

Sigma Receptor Ligand Binding Characteristics

Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a range of cellular functions and are targets for the development of therapeutics for neurological disorders and cancer. Several guanidine-containing compounds have been shown to bind to sigma receptors with high affinity. For example, di(2-tolyl)guanidine (DTG) is a non-selective ligand for both σ1 and σ2 receptors and is often used as a radioligand in binding assays .

Although the specific sigma receptor binding characteristics of this compound have not been reported, the presence of the guanidine group suggests a potential for interaction with these receptors. The affinity and selectivity would be influenced by the purine core and its substitution pattern.

Table 2: Sigma Receptor Binding Affinities of Representative Guanidine-Containing Ligands

Compoundσ1 Ki (nM)σ2 Ki (nM)
SA45034.663.1
FE-SA45038.0113.2

Data from guinea pig brain homogenates nih.gov.

Neuropeptide FF1 Receptor Modulation

The Neuropeptide FF (NPFF) system, which includes the NPFF1 and NPFF2 receptors, is involved in the modulation of opioid signaling and pain. Guanidine-containing compounds have been identified as modulators of these receptors. The endogenous ligand, NPFF, itself contains a C-terminal arginine-phenylalanine-amide motif, where the guanidinium group of arginine is crucial for receptor interaction nih.gov.

Structure-activity relationship studies on small molecule NPFF receptor ligands have highlighted the importance of the guanidine group for high-affinity binding researchgate.net. While specific data for this compound is not available, its guanidine moiety suggests it could potentially interact with the NPFF1 receptor. Non-peptidic compounds are being explored to understand the binding pocket of NPFF receptors better and to develop subtype-selective ligands nih.gov.

Cannabinoid Receptor (CB1) Interactions

There is no scientific literature available that has investigated the binding affinity or functional activity of this compound at the cannabinoid receptor type 1 (CB1). Consequently, data on its potential agonist, antagonist, or allosteric modulator properties at this receptor are nonexistent.

Other Defined Receptor and Protein Target Binding Profiles

No studies have been published detailing the binding profile of this compound across a broader range of receptors and protein targets. Its selectivity and potential off-target interactions remain uncharacterized.

Investigations into Cellular Biochemical Pathways (In Vitro Studies)

Research on the mechanisms by which this compound may enter cells and its subsequent distribution within subcellular compartments has not been conducted. Therefore, there is no information on whether its uptake is mediated by specific transporters or through passive diffusion, nor is there data on its localization to organelles such as the mitochondria or nucleus.

The metabolic fate of this compound in cellular systems is currently unknown. There are no studies identifying the enzymes responsible for its biotransformation or the resulting metabolites.

While the purine moiety of this compound suggests a potential interaction with purinergic signaling pathways, no experimental evidence exists to support or refute this hypothesis. Studies investigating its effects on purinergic receptors (e.g., adenosine and P2Y receptors) and downstream signaling cascades have not been reported.

The molecular response of cells to this compound exposure has not been documented. There is no information regarding its impact on gene expression, protein activation, or other cellular response pathways.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biochemical Properties

The structure-activity relationship (SAR) of purine and guanidine derivatives provides a framework for understanding how specific molecular features influence their biochemical activities. While comprehensive SAR studies specifically targeting this compound are limited in publicly available literature, analysis of related compounds offers valuable insights.

The biochemical activity of purine derivatives is significantly influenced by the nature and position of substituents on the purine ring. For instance, in a series of 2,6,9-trisubstituted purine derivatives, the presence of an arylpiperazinyl system at the 6-position of the purine ring was found to be beneficial for cytotoxic activity. Conversely, bulky substituents at the C-2 position were generally unfavorable. This suggests that the guanidino group at the 6-position of this compound plays a crucial role in its biochemical interactions.

The guanidino group itself is a key determinant of activity in many biologically active molecules. In studies of guanidine alkyl derivatives, modifications to the guanidino moiety significantly impacted their ability to enhance norepinephrine (B1679862) release. Specifically, guanidine, methyl guanidine, and N,N-dimethyl guanidine showed stimulatory effects, while N,N'-dimethyl guanidine and propyl guanidine were inactive, with the latter even antagonizing the effect of guanidine nih.gov. This highlights the sensitivity of the biochemical response to the substitution pattern on the guanidinium group.

A related compound, 2-amino-6-guanidino-purine, has been identified as an inhibitor of nitric oxide (NO) production sci-hub.se. This activity underscores the potential for the guanidino-purine scaffold to interact with specific enzymatic targets.

The table below summarizes the general SAR trends observed in related compound classes, which can be extrapolated to hypothesize the behavior of this compound.

Molecular FeaturePositionObserved Effect on Biochemical ActivityCompound Class
Arylpiperazinyl groupC-6 of PurineBeneficial for cytotoxicity2,6,9-Trisubstituted Purines
Bulky substituentsC-2 of PurineUnfavorable for cytotoxicity2,6,9-Trisubstituted Purines
Unsubstituted GuanidinoAlkyl chainEnhances norepinephrine releaseGuanidine Alkyl Derivatives
N,N'-disubstitutionGuanidino groupAbolishes norepinephrine release enhancementGuanidine Alkyl Derivatives
Guanidino groupC-6 of PurineInhibition of Nitric Oxide production2-amino-6-guanidino-purine

The guanidinium group is a critical structural element for the binding and mechanism of action of many guanidine-containing compounds. Its planar, positively charged nature allows it to form multiple hydrogen bonds and electrostatic interactions with biological targets. The protonated guanidinium ion can act as a bioisostere for other functional groups and is known to interact with carboxylate and phosphate (B84403) groups in proteins and nucleic acids.

In the context of arylpyridin-2-yl guanidines, which share a similar structural motif with this compound, the guanidino group is essential for their inhibitory activity against Mitogen- and Stress-Activated Kinase 1 (MSK1) nih.gov. The purine ring system in this compound provides a scaffold for the presentation of the guanidino group and can engage in its own interactions, such as pi-stacking and hydrogen bonding, with target biomolecules.

The mechanism by which guanidine derivatives exert their effects can vary. For example, guanidine and its active alkyl derivatives have been shown to augment the release of norepinephrine by increasing the influx of calcium through voltage-sensitive calcium channels, rather than by mobilizing intracellular calcium pools nih.gov. This suggests a direct or indirect interaction with ion channels.

For 2-amino-6-guanidino-purine, its inhibitory effect on NO production likely involves interaction with nitric oxide synthase (NOS) enzymes. The guanidino group of L-arginine, the natural substrate for NOS, is the site of oxidation. It is plausible that 2-amino-6-guanidino-purine acts as a competitive inhibitor by binding to the active site of NOS.

The critical structural elements for the hypothetical activity of this compound are likely:

The Guanidinium Group: Essential for electrostatic interactions and hydrogen bonding with the target.

The Purine Scaffold: Provides the structural framework and potential for additional binding interactions. The nitrogen atoms at positions 1, 3, 7, and 9 can act as hydrogen bond acceptors or donors.

The Linkage between the Purine and Guanidino Groups: The direct attachment at the 6-position influences the spatial orientation of the guanidino group relative to the purine ring, which is critical for fitting into a specific binding pocket.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop predictive models for the biochemical efficacy of compounds based on their molecular structures. While no specific QSAR models for this compound were found in the reviewed literature, QSAR studies on related classes of compounds can inform the potential descriptors that would be important for such a model.

For example, 2D-QSAR and molecular docking studies on nitrofuran analogues as antitubercular agents have successfully used topological and structural fragment descriptors to build predictive models aimspress.com. Similarly, QSAR studies on flavonoid compounds have used constitutional descriptors and connectivity indices to predict their antioxidant activities mdpi.com.

A hypothetical QSAR model for this compound and its analogs would likely include descriptors such as:

Electronic Properties: Partial charges on the guanidinium nitrogen atoms and the purine ring nitrogens to model electrostatic interactions.

Steric Properties: Molecular volume and surface area to describe the size and shape of the molecule.

Hydrophobicity: LogP or other lipophilicity descriptors to model the compound's partitioning between aqueous and lipid environments.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

The development of a robust QSAR model would require a dataset of structurally diverse 2-(purin-6-yl)guanidine analogs with corresponding experimental biochemical activity data. Such a model could then be used to predict the activity of novel derivatives and guide the design of more potent and selective compounds.

Advanced Research Applications and Future Directions

Development of 2-(7H-purin-6-yl)guanidine Analogs as Biochemical Probes

To elucidate the mechanism of action and identify the cellular binding partners of this compound, the synthesis of specialized analogs that can be used as biochemical probes is a critical step. These probes are designed to retain the biological activity of the parent compound while incorporating a reporter tag or a reactive group for target identification.

Fluorescent and radiolabeled probes are invaluable tools for visualizing the distribution of a small molecule within cells and for quantifying its interaction with potential targets.

Fluorescent Analogs: The development of fluorescent probes based on the purine (B94841) scaffold is an established strategy. For instance, purine derivatives can be modified to incorporate fluorophores, which allows for the study of their interactions with biomolecules through techniques like fluorescence spectroscopy and microscopy acs.org. The addition of push-pull structures to a purine core can enhance photoluminescence properties, making them suitable as bioprobes acs.org. The design of such probes for this compound would involve the strategic attachment of a fluorescent dye, such as a BODIPY derivative, to a position on the purine ring that does not interfere with its biological activity biorxiv.org. These fluorescent analogs would enable researchers to perform high-content imaging screens to monitor the compound's subcellular localization and its effect on cellular morphology and signaling pathways.

Radiolabeled Analogs: Radiolabeling is a highly sensitive method for tracking small molecules in biological systems and for target identification. Purine analogs can be radiolabeled with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) to facilitate pharmacokinetic studies and to identify binding partners through techniques like radioligand binding assays nih.govplos.org. The synthesis of a radiolabeled version of this compound would allow for precise quantification of its binding affinity to various proteins and could be used in competition assays to identify other molecules that bind to the same target.

Probe TypeReporter GroupPotential ApplicationKey Advantage
FluorescentBODIPY, FluoresceinCellular imaging, Flow cytometryReal-time visualization of compound distribution
Radiolabeled³H, ¹⁴C, ¹²⁵IRadioligand binding assays, PET imagingHigh sensitivity for quantitative analysis

Affinity-based proteomics is a powerful approach to identify the direct binding partners of a small molecule from a complex cellular lysate acs.orgnih.govnih.govolink.com. This method involves immobilizing a derivative of the compound of interest onto a solid support to "pull down" its interacting proteins.

To create an affinity probe for this compound, a linker arm would be attached to the purine scaffold, terminating in a reactive group (e.g., a biotin (B1667282) tag or a group for covalent attachment to a resin) nih.govacs.org. It is crucial that the attachment point of the linker does not disrupt the key interactions of the molecule with its biological target. Once the affinity matrix is prepared, it can be incubated with cell or tissue lysates. The proteins that bind to the immobilized compound are then eluted and identified by mass spectrometry nih.govacs.org. This approach has the potential to uncover both expected and novel protein targets of this compound, providing a global view of its interactome.

Another advanced technique is the use of photoaffinity probes, where a photoreactive group is incorporated into the molecule researchgate.netnih.gov. Upon photoactivation, the probe covalently crosslinks to its binding partners in their native cellular environment. The tagged proteins can then be isolated and identified.

Exploration of Novel Biological Targets for Basic Science Inquiry

The guanidine (B92328) and purine moieties are present in a vast number of biologically active natural products and synthetic compounds, targeting a wide range of proteins nih.govbenthamdirect.commdpi.comsci-hub.se. The unique combination in this compound suggests that it may interact with novel biological targets.

Systematic screening of this compound against various protein families could reveal unexpected activities. For instance, guanidine-containing molecules have been shown to interact with enzymes, ion channels, and receptors sci-hub.se. Purine analogs are well-known to target kinases, polymerases, and other ATP-binding proteins acs.orgresearchgate.netnih.gov. The exploration of this compound's activity could be directed towards:

Kinome Screening: Profiling the compound against a large panel of kinases to identify potential inhibitory activity.

GPCR Profiling: Assessing its ability to modulate the activity of G-protein coupled receptors.

Ion Channel Modulation: Investigating its effects on various ion channels.

Nucleic Acid Interactions: Determining if the planar purine ring and the positively charged guanidinium (B1211019) group facilitate binding to DNA or RNA structures.

The identification of novel targets for this compound would not only open up new avenues for therapeutic development but also provide new chemical tools to probe the function of these proteins in basic biological research pharmafeatures.com.

Integration with Systems Biology and Cheminformatics Approaches

A comprehensive understanding of the biological effects of this compound can be achieved by integrating experimental data with computational approaches.

Systems Biology: This approach aims to understand the broader biological impact of a small molecule by analyzing its effects on global cellular processes, such as gene expression, protein levels, and metabolite profiles nih.govnih.govresearchgate.net. By treating cells with this compound and performing 'omics' analyses (transcriptomics, proteomics, metabolomics), researchers can generate a systems-level view of the cellular response. This data can help to formulate hypotheses about the compound's mechanism of action and identify key pathways that are perturbed.

Cheminformatics: Cheminformatics tools can be used to predict the potential biological activities of this compound based on its chemical structure nih.govresearchgate.netpatsnap.com. By comparing its structure to libraries of known bioactive compounds, it is possible to infer potential targets and off-targets. This "in silico" screening can help to prioritize experimental studies and guide the design of more potent and selective analogs. A flexible scaffold-based cheminformatics approach could be particularly useful in designing polypharmacological ligands based on the purine-guanidine backbone nih.govpatsnap.com.

ApproachMethodologyExpected Outcome
Systems Biology Transcriptomics, Proteomics, MetabolomicsIdentification of perturbed cellular pathways and networks
Cheminformatics Virtual screening, QSAR modelingPrediction of potential biological targets and off-targets

Emerging Methodologies in Purine-Guanidine Chemical Biology Research

The field of chemical biology is continually evolving, with new technologies that can be applied to the study of compounds like this compound.

High-throughput screening (HTS) allows for the rapid testing of a compound against large libraries of potential targets or in a vast number of cellular assays assaygenie.combmglabtech.comchemdiv.com. An HTS campaign with this compound could be designed to:

Identify Novel Enzyme Inhibitors: Screen the compound against a diverse panel of enzymes to uncover new inhibitory activities.

Discover Modulators of Protein-Protein Interactions: Utilize assays designed to detect the disruption or stabilization of specific protein complexes.

Phenotypic Screening: Test the compound in a wide array of cell-based models of disease to identify novel therapeutic applications.

Recent advancements in HTS technology, such as the development of continuous assays for multi-target pathways, could be particularly relevant for studying compounds that may act on several nodes within a biological pathway nih.gov. Furthermore, methods for the high-throughput screening and quantification of guanidino compounds have been developed, which could be adapted for large-scale studies involving this compound and its analogs nih.gov.

Fragment-Based Drug Discovery in a Research Context

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. drugdiscoverychemistry.comnih.gov This approach contrasts with traditional high-throughput screening (HTS) by utilizing smaller, less complex molecules, known as fragments, to probe the binding sites of biological targets. nih.govnih.gov The core principle of FBDD lies in identifying low-affinity fragments that bind efficiently to a target protein, and then optimizing these fragments into more potent, drug-like molecules. nih.govproteopedia.org This method has proven successful in developing drugs for targets that have been considered challenging or "undruggable". nih.gov

The purine and guanidine moieties themselves can be considered valuable fragments in the context of FBDD. The guanidinium group, due to its ability to form multiple hydrogen bonds and engage in electrostatic interactions, is a privileged scaffold in drug design. mdpi.comresearchgate.net Similarly, the purine scaffold is a cornerstone in numerous biological processes and a common feature in many approved drugs, making it an attractive starting point for fragment screening. mdpi.comnih.gov

In a hypothetical FBDD campaign, a purine-guanidine compound like this compound could be identified as an initial hit. Researchers can then employ various biophysical techniques to characterize its binding to a target protein.

Biophysical TechniqueApplication in FBDD
X-ray Crystallography Provides high-resolution structural information of the fragment bound to the target, guiding structure-based design efforts. proteopedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for screening fragment libraries and characterizing the binding interaction, including identifying the binding site on the target protein. proteopedia.org
Surface Plasmon Resonance (SPR) A sensitive method for detecting and quantifying the binding of fragments to an immobilized target protein in real-time. drugdiscoverychemistry.com

Once a fragment like a purine-guanidine derivative is identified and its binding mode is understood, medicinal chemists can pursue several optimization strategies. These include "fragment growing," where chemical extensions are added to the fragment to engage with nearby pockets on the protein surface, or "fragment linking," where two or more fragments binding to adjacent sites are connected to create a larger, higher-affinity molecule. proteopedia.org The ultimate goal is to improve the potency and selectivity of the initial fragment hit while maintaining favorable physicochemical properties. nih.gov

Challenges and Opportunities in the Academic Research of Purine-Guanidine Systems

The academic investigation of purine-guanidine systems, including compounds like this compound, is accompanied by a unique set of challenges and a wealth of opportunities.

Challenges:

One of the primary challenges lies in the synthesis of diverse libraries of purine-guanidine derivatives. While methods for the synthesis of guanidines and the modification of purines are established, combining these two functionalities into a wide array of structurally diverse molecules for screening can be complex and labor-intensive. researchgate.netmdpi.com

Furthermore, the physicochemical properties of guanidine-containing compounds can present hurdles. The guanidine group is highly basic, meaning these compounds are typically protonated and positively charged at physiological pH. sci-hub.se This can influence their membrane permeability, oral bioavailability, and potential for off-target interactions, which needs to be carefully considered and optimized during the research process.

Screening for biological activity also poses challenges. The development of robust and relevant assays to test the efficacy and selectivity of these compounds against specific biological targets is crucial. nih.gov Identifying the precise molecular targets and elucidating the mechanism of action for active compounds requires a multidisciplinary approach, combining chemical biology, biochemistry, and structural biology.

Opportunities:

Despite the challenges, the field of purine-guanidine research is ripe with opportunities for academic exploration. The inherent biological relevance of both the purine and guanidine scaffolds suggests that their combination could lead to the discovery of novel therapeutic agents for a wide range of diseases. researchgate.netnih.gov Guanidine-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.gov Purine analogues are also well-established as anticancer and antiviral agents. researchgate.netmdpi.com A compound structurally similar to this compound, 2-amino-6-guanidino-purine, has been identified as an inhibitor of nitric oxide production, highlighting the potential for this chemical class to modulate important physiological pathways. sci-hub.se

The unique structural features of purine-guanidine systems offer opportunities for innovative drug design. The guanidinium group's ability to interact with phosphate (B84403) groups makes these compounds interesting candidates for targeting DNA, RNA, and nucleotide-binding proteins. mdpi.com For instance, guanidino-aryl compounds have been shown to bind to DNA and RNA structures, including G-quadruplexes, which are implicated in cancer and other diseases. mdpi.com

Academic research in this area can significantly contribute to our understanding of the structure-activity relationships (SAR) of purine-guanidine derivatives. By systematically modifying the structure of these compounds and evaluating their biological effects, researchers can build valuable knowledge bases for the future design of more potent and selective drugs. nih.gov The exploration of purine-guanidine systems as chemical probes to investigate biological processes also represents a significant area of opportunity.

Research AreaPotential Application of Purine-Guanidine Systems
Oncology Development of novel anticancer agents targeting DNA, RNA, or kinases. mdpi.comresearchgate.net
Infectious Diseases Exploration as antiviral or antibacterial agents by targeting essential parasite or microbial pathways, such as the purine salvage pathway. researchgate.netnih.gov
Inflammation Investigation as modulators of inflammatory signaling pathways. sci-hub.senih.gov
Neuroscience Potential to interact with neurotransmitter receptors or other targets in the central nervous system.

Q & A

Basic: What are the established synthetic routes for 2-(7H-purin-6-yl)guanidine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves alkylation or nucleophilic substitution reactions using purine derivatives as precursors. For example, alkylation of 6-chloropurine with guanidine under basic conditions (e.g., potassium carbonate or sodium hydride) can yield the target compound . To optimize purity, researchers should employ column chromatography for intermediate purification and validate final product purity using HPLC (≥95% purity) coupled with NMR spectroscopy to confirm structural integrity. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) may further enhance crystallinity and purity .

Basic: How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:
Key characterization techniques include:

  • 1H/13C NMR : To confirm the presence of the purine ring protons (δ 8.2–8.8 ppm) and guanidine NH signals (δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C6H7N7: 194.0784) .
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C 37.31%, H 3.66%, N 50.75%) .
  • X-ray crystallography : For definitive structural confirmation if single crystals are obtainable .

Advanced: What computational strategies are effective in predicting the interaction of this compound with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are critical for studying binding modes. For instance, the guanidine moiety’s hydrogen-bonding capacity can be modeled to predict interactions with enzyme active sites (e.g., kinases or nucleotidases) . Free-energy perturbation (FEP) calculations may refine binding affinity predictions. Researchers should validate computational results with experimental assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How can conflicting data on the bioactivity of guanidine derivatives be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or compound stability. To address this:

  • Standardize assays : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for cytotoxicity).
  • Control for hydrolytic degradation : Monitor compound stability via LC-MS over 24–72 hours .
  • Employ orthogonal techniques : Combine enzymatic assays (e.g., fluorescence-based) with cellular uptake studies (e.g., radiolabeled tracers) to confirm activity .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 2-fluorophenylguanidine derivatives) to identify trends .

Advanced: What enzyme inhibition assays are most suitable for studying this compound’s mechanism of action?

Methodological Answer:

  • Fluorescence-based assays : Use substrates like 4-methylumbelliferyl phosphate for phosphatase activity quantification .
  • Kinetic studies : Measure IC50 values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
  • ITC : Directly quantify binding thermodynamics (ΔH, ΔS) to enzymes like Taq polymerase, which has been studied with phosphoryl guanidine analogs .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., purine nucleoside phosphorylase) to visualize binding interactions .

Advanced: How can researchers design stable formulations of this compound for in vivo pharmacokinetic studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
  • Microencapsulation : For controlled release, employ polylactic-co-glycolic acid (PLGA) nanoparticles .
  • Bioavailability assessment : Compare oral vs. intravenous administration in rodent models, measuring plasma half-life via LC-MS/MS .

Advanced: What in silico methods are recommended for predicting the ADMET properties of this compound?

Methodological Answer:

  • SwissADME : Predict logP (e.g., calculated logP = -0.89) and blood-brain barrier permeability .
  • ADMETlab 2.0 : Assess hepatic toxicity (CYP450 inhibition) and Ames test mutagenicity .
  • Molecular dynamics : Simulate intestinal absorption using Caco-2 cell membrane models .
  • Validation : Cross-check predictions with experimental Caco-2 permeability assays and hepatocyte clearance studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7H-purin-6-yl)guanidine
Reactant of Route 2
Reactant of Route 2
2-(7H-purin-6-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.